SNAP 94847 Hydrochloride Binding Affinity Advantage Versus (±)-SNAP-7941 and FE@SNAP at Recombinant MCHR1
SNAP 94847 demonstrates superior binding affinity at recombinant MCHR1 relative to structurally related MCHR1 antagonists (±)-SNAP-7941 and FE@SNAP. In direct radioligand displacement assays using [3H]SNAP 7941 at membranes from cells expressing mouse MCHR1, SNAP 94847 displaced the radioligand with a Ki of 1.69 ± 0.42 nM (Hill slope = 1.1; n = 3) [1]. In contrast, (±)-SNAP-7941 exhibited a Ki of 3.91 ± 0.74 nM and FE@SNAP showed a Ki of 9.98 ± 1.12 nM under comparable recombinant MCHR1 binding conditions [2]. This represents an approximately 2.3-fold higher affinity for SNAP 94847 versus (±)-SNAP-7941 and a 5.9-fold higher affinity versus FE@SNAP, enabling lower compound concentrations to achieve equivalent receptor occupancy.
| Evidence Dimension | MCHR1 binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ki = 1.69 ± 0.42 nM |
| Comparator Or Baseline | (±)-SNAP-7941: Ki = 3.91 ± 0.74 nM; FE@SNAP: Ki = 9.98 ± 1.12 nM |
| Quantified Difference | SNAP 94847 vs (±)-SNAP-7941: 2.3-fold higher affinity; vs FE@SNAP: 5.9-fold higher affinity |
| Conditions | [3H]SNAP 7941 displacement assay, recombinant mouse MCHR1 expressed in HEK293 cell membranes |
Why This Matters
Higher binding affinity translates to lower required concentrations in vitro, reducing off-target compound exposure and conserving expensive compound inventory.
- [1] David DJ, Klemenhagen KC, Holick KA, et al. Efficacy of the MCHR1 antagonist SNAP 94847 in mouse models of anxiety and depression following acute and chronic administration is independent of hippocampal neurogenesis. J Pharmacol Exp Ther. 2007;321(1):237-248. View Source
- [2] Philippe C, Zeilinger M, Mitterhauser M, et al. Table 1 Binding affinity of MCHR1 antagonists. Sci Rep. 2017;7:9864. View Source
